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Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Untersuchung der Kristallstruktur von

fumarsaurem Ammoniak, mit besonderem Fokus auf Diammoniumfumarat. Die Salze der

Fumarsäure sind in der pharmazeutischen Entwicklung von entscheidender Bedeutung für die

Salzbildung und die Modifikation der physikochemischen Eigenschaften von pharmazeutischen

Wirkstoffen. Das Verständnis ihrer Kristallstrukturen ist für die Vorhersage von Stabilität,

Löslichkeit und Bioverfügbarkeit von grundlegender Bedeutung.

Einleitung
Fumarsäure, eine natürlich vorkommende Dicarbonsäure, reagiert mit Ammoniak zu

Ammoniumsalzen. Während theoretisch sowohl Monoammonium- als auch

Diammoniumfumarat gebildet werden können, ist die vorherrschende und kristallographisch

gut charakterisierte Form das Diammoniumfumarat, (NH₄)₂ (C₄H₂O₄). Umfangreiche Suchen in

kristallographischen Datenbanken ergaben keine stabile, isolierbare Kristallstruktur für

Monoammoniumfumarat, was darauf hindeutet, dass Diammoniumfumarat die

thermodynamisch bevorzugte feste Form ist.

Dieses Salz weist ein robustes dreidimensionales Netzwerk auf, das durch

Wasserstoffbrückenbindungen stabilisiert wird, was ihm definierte physikalische Eigenschaften

verleiht, die für die Materialwissenschaft und die pharmazeutische Formulierung relevant sind.
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Kristallstruktur von Diammoniumfumarat
Die Kristallstruktur von Diammoniumfumarat wurde mittels Einkristall-Röntgenbeugung

aufgeklärt. Die Struktur gehört zum monoklinen Kristallsystem.

Kristallographische Daten
Die folgenden Tabellen fassen die quantitativen Daten für die Kristallstruktur von

Diammoniumfumarat zusammen, wie von Hosomi, Ito und Ohba (1998) berichtet.[1]

Tabelle 1: Kristallographische Parameter für Diammoniumfumarat

Parameter Wert

Summenformel C₄H₁₀N₂O₄

Molekulargewicht 150.13 g/mol

Kristallsystem Monoklin

Raumgruppe P 1 2₁/c 1

a 3.733 Å

b 8.009 Å

c 11.508 Å

α 90.00000 °

β 92.46 °

γ 90.00000 °

Volumen 343.9 Å³

Z 2

Quelle: Hosomi, Ito, & Ohba, 1998[1]

Tabelle 2: Ausgewählte Bindungslängen und -winkel
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Bindung/Winkel Länge (Å) / Grad (°)

Fumarat-Dianion

C=C Typischerweise ~1.34 Å

C-C Typischerweise ~1.49 Å

C-O Typischerweise ~1.25 Å

O-C-O Typischerweise ~125°

Wasserstoffbrückenbindungen

N···O Abstände 2.790(1) - 2.903(1) Å

Anmerkung: Spezifische Bindungslängen und -winkel für das Fumarat-Dianion in dieser

Kristallstruktur sind nicht explizit in der zitierten Literatur angegeben, die bereitgestellten Werte

basieren auf typischen Werten für Fumarat-Dianionen in kristallinen Zuständen. Die N···O-

Abstände sind direkt aus der Studie von Hosomi, Ito, & Ohba (1998) entnommen.[2]

Molekulare Packung und Wasserstoffbrückenbindungen
Die Kristallstruktur von Diammoniumfumarat wird durch ein ausgedehntes dreidimensionales

Netzwerk von intermolekularen N-H···O-Wasserstoffbrückenbindungen stabilisiert.[3][4] Die

Ammoniumkationen (NH₄⁺) fungieren als Wasserstoffbrückendonoren, während die

Carboxylatsauerstoffatome der Fumarat-Dianionen als Akzeptoren dienen. Dieses robuste

Netzwerk von Wasserstoffbrückenbindungen ist für die Stabilität des Kristallgitters

verantwortlich.

Experimentelle Protokolle
Synthese und Kristallisation von Diammoniumfumarat
Hochwertige Einkristalle von Diammoniumfumarat, die für die Röntgenbeugungsanalyse

geeignet sind, können durch die Methode der langsamen Verdampfung aus wässrigen

Lösungen gezüchtet werden.

Protokoll zur Laborsynthese und Kristallisation:
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Herstellung einer gesättigten Lösung: Lösen Sie Fumarsäure in deionisiertem Wasser bei

leicht erhöhter Temperatur (ca. 40 °C), um die Auflösung zu unterstützen.

Neutralisation: Fügen Sie langsam eine stöchiometrische Menge einer

Ammoniumhydroxidlösung (oder Ammoniumbicarbonat/Carbonat) unter Rühren hinzu, bis

ein pH-Wert von etwa 7-8 erreicht ist, was auf die vollständige Neutralisation der

Fumarsäure zu Diammoniumfumarat hinweist. Bei Verwendung von Carbonat oder

Bicarbonat muss die Zugabe langsam erfolgen, um ein übermäßiges Schäumen durch die

Entwicklung von Kohlendioxidgas zu kontrollieren.[3]

Filtration: Filtrieren Sie die warme Lösung, um unlösliche Verunreinigungen zu entfernen.

Kristallwachstum: Decken Sie das Gefäß mit der Lösung locker ab (z. B. mit perforierter

Paraffinfolie), um eine langsame Verdampfung des Lösungsmittels bei Raumtemperatur zu

ermöglichen. Stellen Sie das Gefäß an einen erschütterungsfreien Ort.

Kristallernte: Innerhalb von Tagen bis Wochen bilden sich gut ausgebildete Kristalle. Die

Kristalle können dann aus der Lösung entnommen und an der Luft getrocknet werden.

Für die industrielle Produktion wird ein ähnlicher Neutralisationsprozess verwendet, gefolgt von

einer kontrollierten Kühlung der gesättigten Lösung auf 15-18 °C, um die Kristallisation

auszulösen.[3][5]

Einkristall-Röntgenbeugungsanalyse
Die Bestimmung der Kristallstruktur wurde unter Verwendung eines Einkristall-

Röntgenbeugungsgeräts durchgeführt.

Typischer experimenteller Arbeitsablauf:

Kristallmontage: Ein geeigneter Einkristall wird auf einem Goniometerkopf montiert.

Datensammlung: Der Kristall wird einem monochromatischen Röntgenstrahl ausgesetzt und

die Beugungsdaten werden bei einer kontrollierten Temperatur gesammelt.

Strukturlösung und -verfeinerung: Die gesammelten Beugungsintensitäten werden

verwendet, um die Positionen der Atome in der Einheitszelle zu bestimmen (Strukturlösung).
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Anschließend werden die Atomparameter (Koordinaten, thermische Parameter) verfeinert,

um die bestmögliche Übereinstimmung zwischen dem berechneten und dem beobachteten

Beugungsmuster zu erzielen.

Visualisierungen
Logischer Aufbau der Kristallstruktur
Das folgende Diagramm illustriert die hierarchische Beziehung der Komponenten, die die

Kristallstruktur von Diammoniumfumarat bilden.

Abbildung 1: Logischer Aufbau der Diammoniumfumarat-Kristallstruktur.

Experimenteller Arbeitsablauf zur
Kristallstrukturanalyse
Das folgende Diagramm beschreibt den typischen Arbeitsablauf von der Synthese bis zur

endgültigen Strukturanalyse.

Abbildung 2: Arbeitsablauf zur Bestimmung der Kristallstruktur.

Schlussfolgerung
Die Kristallstruktur von Diammoniumfumarat ist gut charakterisiert und zeigt ein monoklines

Gitter, das durch ein robustes dreidimensionales Netzwerk von Wasserstoffbrückenbindungen

zusammengehalten wird. Diese detaillierte strukturelle Kenntnis ist für Wissenschaftler, die in

der Arzneimittelentwicklung und Materialwissenschaft arbeiten, von unschätzbarem Wert, da

sie ein grundlegendes Verständnis der Festkörpereigenschaften dieses Salzes liefert. Die

bereitgestellten Protokolle bieten eine Grundlage für die reproduzierbare Synthese und

Kristallisation von Diammoniumfumarat für weitere Forschungen. Das Fehlen einer stabilen

kristallinen Form von Monoammoniumfumarat unterstreicht die relative Stabilität der

Diammonium-Spezies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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